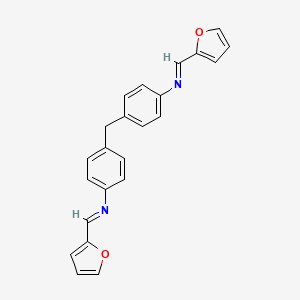
ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-: is an organic compound known for its vibrant color and utility in various chemical applications. This compound is a derivative of aniline, where the aniline structure is modified with a p-cumenylazo group and two N,N-dimethyl groups. It is primarily used in dye manufacturing and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- typically involves the diazotization of p-cumidine followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent decomposition and ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the conditions and reagents used.
Reduction: This compound can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the azo group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Corresponding amine derivatives.
Substitution: Modified azo compounds with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is used as a dye intermediate and in the synthesis of complex organic molecules. Its vibrant color makes it useful in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism by which ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include electron transfer and radical formation, which can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
- ANILINE, p-(p-TOLYLAZO)-N,N-DIMETHYL-
- ANILINE, p-(p-ETHYLAZO)-N,N-DIMETHYL-
- ANILINE, p-(p-PROPYLAZO)-N,N-DIMETHYL-
Comparison: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is unique due to the presence of the p-cumenyl group, which imparts distinct chemical and physical properties compared to its analogs. The p-cumenyl group can influence the compound’s reactivity, stability, and color, making it particularly useful in specific applications where these properties are desired.
Propiedades
| 24596-38-1 | |
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(4-propan-2-ylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-13(2)14-5-7-15(8-6-14)18-19-16-9-11-17(12-10-16)20(3)4/h5-13H,1-4H3 |
Clave InChI |
GIYUBPYYTBWGPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)




